3-Methyl-5,7-dinitro-1H-indazole

Description

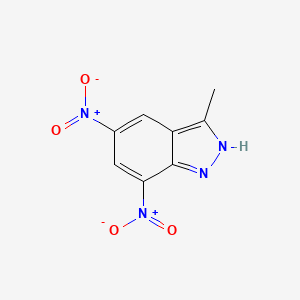

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5,7-dinitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAOOFJLFDRTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463389 | |

| Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647853-23-4 | |

| Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of the 3 Methyl 5,7 Dinitro 1h Indazole System

Reactivity Patterns Governed by the Indazole Nucleus

The indazole core, a bicyclic heteroaromatic system, is the foundation of the molecule's reactivity. The presence of two strong electron-withdrawing nitro groups at the C5 and C7 positions significantly influences the electronic properties of both the fused benzene (B151609) and the pyrazole (B372694) rings.

Electrophilic Aromatic Substitution Pathways on the Fused Benzene Ring (C5, C7)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of SEAr reactions are heavily influenced by the substituents already present on the ring. wikipedia.org Activating groups increase the reaction rate by donating electron density, while deactivating groups decrease the rate by withdrawing electron density. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Properties Modulated by Nitro Groups

The strong electron-withdrawing capacity of the nitro groups at C5 and C7 makes the benzene ring of 3-methyl-5,7-dinitro-1H-indazole highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro groups stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby facilitating the attack of nucleophiles.

This enhanced reactivity allows for the displacement of the nitro groups by various nucleophiles. While specific studies on this compound are not abundant, the reactivity can be inferred from similar systems. For example, studies on 5,7-dinitroquinazoline-4-one have shown that nucleophilic substitution of the nitro groups can occur, with the regioselectivity being a subject of mechanistic investigation. rsc.org In the case of this compound, it is expected that both the C5 and C7 nitro groups could be potential sites for nucleophilic attack, with the relative reactivity depending on the specific nucleophile and reaction conditions.

Reactivity at the Pyrido-Fused Nitrogen Atoms (N1, N2), including N-Functionalization (e.g., N-alkylation, addition with formaldehyde)

The nitrogen atoms of the pyrazole ring in the indazole system are nucleophilic and can be readily functionalized. The regioselectivity of N-functionalization, particularly N-alkylation, is a well-studied aspect of indazole chemistry and is influenced by both steric and electronic factors of substituents on the indazole ring, as well as the nature of the alkylating agent. nih.gov

In the case of nitro-substituted indazoles, the position of the nitro group can direct the outcome of N-functionalization. For instance, methylation of 5-nitroindazole (B105863) mainly yields the 1-methyl derivative, whereas 4-, 6-, and 7-nitroindazoles predominantly give the 2-methyl derivatives under neutral conditions. rsc.org For this compound, the presence of nitro groups at both C5 and C7 would be expected to influence the N1/N2 selectivity of alkylation. The steric hindrance from the C7-nitro group might favor substitution at the N1 position.

Indazoles also react with formaldehyde (B43269) to form N-hydroxymethyl derivatives. nih.govacs.org Studies on various nitro-substituted indazoles have shown that this reaction typically occurs at the N1 position. nih.govacs.org However, the reactivity can be affected by the position of the nitro group; for example, 7-nitro-1H-indazole was initially reported to be unreactive towards formaldehyde under conditions where other nitro-indazoles reacted. nih.govacs.org Given the electronic and steric environment of this compound, it is plausible that it would undergo N-functionalization with formaldehyde, likely at the N1 position.

Transformations at the C3-Methyl Group

The methyl group at the C3 position of the indazole ring also presents opportunities for chemical modification.

Oxidation and Reduction Reactions at Alkyl Side Chains

Conversely, while the methyl group itself is not typically reduced, the nitro groups on the benzene ring can be readily reduced to amino groups using various reducing agents, such as metals (e.g., iron, zinc) in acidic media. youtube.com This transformation would yield 3-methyl-5,7-diamino-1H-indazole, a compound with significantly different electronic and reactivity properties.

Derivatization of the Alkyl Substituent

The C3-methyl group can also be derivatized through various chemical reactions. For example, it could potentially undergo condensation reactions if activated, or be halogenated under radical conditions to introduce further functionality. The resulting halogenated methyl group could then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the C3-position. The functionalization of the C3-position of the indazole ring is a significant area of research, with many methods developed for introducing diverse substituents. chim.it

Chemical Behavior of the Nitro Groups at C5 and C7

The nitro groups at the C5 and C7 positions are key functional groups that can undergo a variety of chemical transformations, most notably reduction to amino groups. Their strong electron-withdrawing nature also profoundly impacts the reactivity of the entire indazole ring system.

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis. In the case of dinitro compounds like this compound, the selective reduction of one nitro group over the other can be a significant challenge. The outcome of such reductions is often influenced by the steric and electronic environment of each nitro group.

While specific studies on the selective reduction of this compound are not extensively detailed in the provided literature, general principles of selective nitro group reduction in polynitroarenes can be applied. For instance, in substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. epa.gov In dinitrophenols and their ethers, a nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced. epa.gov For this compound, the C7-nitro group is situated between the C6-hydrogen and the N1-H of the pyrazole ring, while the C5-nitro group is flanked by the C4 and C6 hydrogens. The steric environments are different, which could potentially be exploited for selective reduction.

Various reagents are known for the chemoselective reduction of nitro compounds, including methylhydrazine in the presence of a cobalt catalyst, which has been shown to reduce nitroarenes to arylamines in excellent yields. wikipedia.org Metal-free methods, such as the use of tetrahydroxydiboron (B82485) in water, also offer high chemoselectivity and functional group tolerance. wikipedia.org Enzymatic reductions using nitroreductases present another avenue, often providing high selectivity under mild conditions. Current time information in Bangalore, IN.semanticscholar.org These enzymes are known to catalyze the reduction of nitro groups to amines via nitroso and hydroxylamine (B1172632) intermediates. Current time information in Bangalore, IN.semanticscholar.org

The selective reduction can also be influenced by the reaction conditions. The Zinin reduction, which uses sulfide (B99878) or polysulfide ions in an aqueous or alcoholic solution, is a classic method for the selective reduction of one nitro group in dinitro compounds. epa.gov The precise mechanism is complex but is thought to involve the attack of a divalent sulfur species on the nitro group. epa.gov

The two nitro groups in this compound are powerful electron-withdrawing groups. This property has a dual effect on the reactivity of the indazole ring system. The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution reactions. unibo.it Conversely, this electron deficiency significantly activates the ring for nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.com

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. wikipedia.orgpressbooks.pub While hydrogen is not a typical leaving group, in highly activated systems, nucleophilic substitution of hydrogen can occur, often requiring an oxidizing agent. The positions ortho and para to the nitro groups are the most activated sites for nucleophilic attack due to their ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. unibo.itpressbooks.pub For this compound, the C4 and C6 positions are ortho and para to one or both nitro groups, making them the most likely sites for nucleophilic attack.

A study on the reaction of 5,7-dinitroquinazoline-4-one with methylamine (B109427) demonstrated a regioselective nucleophilic aromatic substitution of the nitro group at the peri-position (C5), which was attributed to the stabilization of the transition state by an intramolecular hydrogen bond. rsc.org A similar directing effect could be envisioned for this compound, where a nucleophile might preferentially attack one of the nitro-substituted carbons.

The reaction of various nitro-1H-indazoles with formaldehyde has been studied, revealing that the position of the nitro group influences the reactivity. nih.govacs.org For instance, 7-nitro-1H-indazole was found to be unreactive under conditions where other isomers readily reacted. nih.govacs.org This highlights the subtle electronic and steric effects that govern the reactivity of substituted indazoles.

Table 1: Predicted Influence of Nitro Groups on the Reactivity of the this compound Ring

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Rationale |

| C4 | Deactivated | Activated | Ortho to the C5-nitro group and para to the C7-nitro group, allowing for delocalization of negative charge in a Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com |

| C6 | Deactivated | Activated | Ortho to both the C5- and C7-nitro groups, providing significant stabilization for a nucleophilic attack intermediate. pressbooks.pubmasterorganicchemistry.com |

Skeletal Rearrangements and Ring Transformations

The indazole skeleton, particularly when substituted with reactive groups like nitro functions, can be induced to undergo rearrangements and ring transformations, leading to the formation of different heterocyclic systems.

The N-N bond in the pyrazole ring of indazole is a potential site for cleavage under specific reaction conditions. Reductive cleavage of the N-N bond in hydrazines and related compounds is a known process. nih.govrsc.org For instance, air-stable ruthenium complexes have been shown to catalyze the reductive cleavage of the N-N bond in hydrazine (B178648). rsc.org Photoinduced N-N bond cleavage in aromatic hydrazines and hydrazides has also been reported. researchgate.net In the context of this compound, such cleavage would lead to the opening of the pyrazole ring and the formation of a substituted aniline (B41778) derivative.

Investigation of Reaction Mechanisms

Understanding the mechanisms of reactions involving the this compound system is crucial for predicting its chemical behavior and for designing synthetic routes to new compounds. Kinetic studies are a powerful tool for elucidating these mechanisms.

Kinetic studies on the reactions of nitro-substituted indazoles can provide valuable information about the reaction rates, the nature of the transition states, and the factors that influence the reaction pathways. A detailed study on the mechanism of the addition of various C-nitro-1H-indazoles to formaldehyde in aqueous hydrochloric acid has been conducted. nih.govacs.org This study combined experimental NMR data with theoretical calculations to elucidate the reaction mechanism and the structures of the products and intermediates. nih.govacs.org Although this compound was not specifically included, the study provides a framework for understanding the kinetics of reactions at the nitrogen atoms of the pyrazole ring in nitroindazoles. The rate of such reactions is influenced by the position of the nitro substituents, which affects the basicity of the nitrogen atoms and the stability of the intermediates. nih.govacs.org

Kinetic studies of nucleophilic aromatic substitution reactions on related dinitroaromatic systems, such as the hydrazinolysis of 2,4-dinitrobenzene derivatives, have shown that the rate-determining step can vary depending on the solvent and the leaving group. semanticscholar.orgccsenet.org In some cases, the formation of the zwitterionic Meisenheimer intermediate is rate-limiting, while in others, the departure of the leaving group is the slow step. semanticscholar.orgccsenet.org A kinetic and experimental study on the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane also highlights the complexity of reactions involving dinitro compounds, where intermediates can be formed and consumed in subsequent steps. rsc.org These studies underscore the importance of detailed kinetic analysis in understanding the reactivity of complex molecules like this compound.

Role of Tautomerism in Guiding Reaction Pathways

The chemical behavior of indazole derivatives, including this compound, is profoundly influenced by annular tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms: the 1H- and 2H-indazoles. The relative stability and reactivity of these tautomers are pivotal in determining the outcomes of various chemical transformations, particularly electrophilic substitution reactions at the nitrogen atoms.

Indazoles consist of a benzene ring fused to a pyrazole ring and can exist in three tautomeric forms, with the 1H- and 2H-tautomers being the most common and existing in all phases. nih.gov Thermodynamic calculations and experimental observations generally indicate that the 1H-indazole tautomer is the more stable form compared to the 2H-indazole. nih.govresearchgate.netresearchgate.net This difference in stability is a critical factor, but the distribution of products in a reaction is not always governed by the initial population of tautomers. According to the Curtin-Hammett principle, the product ratio is often determined by the relative free energies of the transition states leading to the different products, not the ground-state energies of the starting tautomers. researchgate.net

The position and electronic nature of substituents on the indazole ring exert a significant influence on the tautomeric equilibrium and the regioselectivity of reactions. For instance, in N-alkylation reactions, the choice of solvent, base, and alkylating agent can dramatically alter the ratio of N-1 to N-2 substituted products. nih.gov Studies on various substituted indazoles have shown that electron-withdrawing groups, such as the nitro groups present in this compound, play a crucial role. A nitro group at the C-7 position has been observed to confer excellent N-2 regioselectivity in N-alkylation reactions. nih.gov

Mechanistic investigations using Density Functional Theory (DFT) have provided deeper insights into how tautomerism guides reaction pathways. These calculations help in understanding the electronic properties, such as partial charges and Fukui indices, of the nitrogen atoms in the different tautomeric forms. nih.gov For example, DFT studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate suggest that chelation effects, driven by the cation of the base (e.g., Cs₂CO₃), can control regioselectivity. nih.gov When an electron-withdrawing group capable of chelation is at the 3-position, N-1 selectivity is favored. nih.gov Conversely, non-covalent interactions can drive the formation of the N-2 product. nih.gov

The reaction of nitro-substituted indazoles with formaldehyde further illustrates the directing role of tautomerism and substituent positioning. A study on 4-, 5-, 6-, and 7-nitro-1H-indazoles revealed that the reaction outcome is highly dependent on the position of the nitro group. nih.govacs.org While 4-nitro, 5-nitro, and 6-nitro-1H-indazoles predominantly yield the N-1 substituted (1H-indazol-1-yl)methanol derivative, the 7-nitro-1H-indazole behaves differently. researchgate.netnih.govacs.org Under acidic conditions, 7-nitro-1H-indazole was initially reported as unreactive but was later found to yield the N-2 substituted product, which can then isomerize to the N-1 product in a neutral solution. nih.govacs.org This highlights how the 7-nitro substituent alters the relative reactivity of the N-1 and N-2 positions.

Computational studies on various tetrahydro-4H-indazol-4-one derivatives have also been performed to establish the most stable tautomer. nih.govresearchgate.netnih.gov While in many cases the 1H-tautomer is more stable, the presence of a methyl group at the 3-position can, in some systems, lead to the 2H-tautomer being more stable, although the energy differences are often small. nih.govresearchgate.net

The table below summarizes the regioselective outcomes in the reaction of various nitro-indazoles with formaldehyde in an acidic medium, demonstrating the influence of the nitro group's position on the reaction pathway.

| Indazole Reactant | Reaction Conditions | Major Product | Minor Product | Reference |

| Indazole | Aqueous HCl, Formaldehyde | (1H-Indazol-1-yl)methanol | --- | nih.govacs.org |

| 4-Nitro-1H-indazole | Aqueous HCl, Formaldehyde | (4-Nitro-1H-indazol-1-yl)methanol (95%) | (4-Nitro-2H-indazol-2-yl)methanol (5%) | nih.govacs.org |

| 5-Nitro-1H-indazole | Aqueous HCl, Formaldehyde | (5-Nitro-1H-indazol-1-yl)methanol | --- | nih.govacs.org |

| 6-Nitro-1H-indazole | Aqueous HCl, Formaldehyde | (6-Nitro-1H-indazol-1-yl)methanol | --- | nih.govacs.org |

| 7-Nitro-1H-indazole | Aqueous HCl, Formaldehyde | (7-Nitro-2H-indazol-2-yl)methanol | --- | nih.govacs.org |

This differential reactivity underscores the importance of considering the specific tautomeric forms and their transition states when predicting the products of reactions involving the this compound system. The two nitro groups at positions 5 and 7 are expected to significantly influence the electronic distribution and steric environment around the N-1 and N-2 atoms, thereby dictating the regiochemical outcome of its reactions.

Spectroscopic Characterization and Structural Analysis of 3 Methyl 5,7 Dinitro 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the chemical environment of magnetically active nuclei, offering a detailed map of the molecular structure.

The ¹H NMR spectrum of 3-Methyl-5,7-dinitro-1H-indazole is anticipated to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The methyl group at the C3 position is expected to produce a singlet in the aliphatic region, typically around δ 2.5-3.0 ppm.

In the aromatic region, two doublets are predicted for the H4 and H6 protons on the benzene (B151609) ring. Due to the strong electron-withdrawing nature of the two nitro groups at positions 5 and 7, these aromatic protons would be significantly deshielded, appearing at downfield chemical shifts, likely in the range of δ 8.0-9.5 ppm. The coupling constant (J) between these two protons would be small, characteristic of a meta-coupling (³JH,H), typically in the range of 2-3 Hz. The presence of the nitro group at position 7 would likely cause a more significant downfield shift for the adjacent H6 proton compared to the H4 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CH₃ | ~2.5 - 3.0 | Singlet | - |

| H4 | ~8.0 - 8.5 | Doublet | ~2-3 |

| H6 | ~9.0 - 9.5 | Doublet | ~2-3 |

| NH | >10 | Broad Singlet | - |

Note: These are predicted values based on analogous compounds and substituent effects.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The methyl carbon (C-CH₃) would appear in the aliphatic region, typically between δ 10-20 ppm.

The aromatic and heterocyclic carbons will resonate in the downfield region. The carbons directly attached to the electron-withdrawing nitro groups (C5 and C7) are expected to be significantly deshielded, appearing at higher chemical shifts. Conversely, the other aromatic carbons (C4, C6, C3a, and C7a) will also be influenced by the nitro groups and the heterocyclic ring. The quaternary carbons (C3, C3a, C5, C7, and C7a) can be distinguished from the protonated carbons (C4 and C6) by their lack of signal in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-CH₃ | ~10 - 20 |

| C3 | ~140 - 150 |

| C3a | ~120 - 130 |

| C4 | ~115 - 125 |

| C5 | ~145 - 155 |

| C6 | ~110 - 120 |

| C7 | ~135 - 145 |

| C7a | ~130 - 140 |

Note: These are predicted values based on analogous compounds and substituent effects.

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the indazole ring and the nitro groups. The two nitrogen atoms of the pyrazole (B372694) ring (N1 and N2) are expected to have distinct chemical shifts. The imino-type nitrogen (N1) would typically resonate at a different frequency compared to the pyridine-type nitrogen (N2). The chemical shifts of these nitrogens are sensitive to tautomerism and substitution effects.

The nitrogen atoms of the two nitro groups (-NO₂) would exhibit chemical shifts in a characteristic downfield region, typically in the range of -10 to +10 ppm relative to nitromethane. The electronic environment of the nitro group at position 5 may differ slightly from that at position 7 due to their proximity to different substituents, potentially leading to two distinct ¹⁵N signals for the nitro groups.

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of advanced 2D NMR experiments would be employed. These techniques are crucial for confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between the coupled aromatic protons, H4 and H6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons C4 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the methyl protons to C3 and C3a, and from the aromatic protons to neighboring quaternary carbons, would be crucial for assigning the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For example, a NOESY correlation between the methyl protons and the H4 proton would confirm their close spatial relationship.

Solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS), provides valuable structural information about the compound in its solid, crystalline, or amorphous forms. This technique is especially useful for studying polymorphism and for comparing the solid-state structure with the solution-state structure. The ¹³C and ¹⁵N CPMAS NMR spectra would provide information on the chemical shifts in the solid state, which can be influenced by crystal packing effects and intermolecular interactions. Any significant differences in chemical shifts between the solution and solid-state spectra could indicate different conformations or intermolecular hydrogen bonding in the solid state.

X-ray Crystallography for Definitive Single Crystal Structure Determination

While no specific crystal structure for this compound is currently available in open literature, X-ray crystallography of a suitable single crystal would provide the most definitive and unambiguous three-dimensional molecular structure. The analysis of a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, reveals a planar indazole ring system nih.gov. It is expected that this compound would also possess a largely planar bicyclic core.

The crystallographic data would precisely determine bond lengths, bond angles, and torsion angles. Key parameters to be determined would include the planarity of the indazole ring, the orientation of the methyl and nitro groups relative to the ring, and the details of any intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The nitro groups are expected to be nearly coplanar with the indazole ring to maximize resonance stabilization.

Table 3: Expected Crystal Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal lattice |

| Bond Lengths | Precise distances between atoms (e.g., C-N, N-O, C-C) |

| Bond Angles | Angles between bonded atoms (e.g., O-N-O) |

| Torsion Angles | Dihedral angles defining the orientation of substituents |

| Intermolecular Interactions | Presence and geometry of hydrogen bonds, π-stacking |

This comprehensive structural analysis, combining various NMR techniques with the potential for definitive X-ray crystallographic data, would provide a complete and detailed understanding of the molecular architecture of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy. nih.gov This technique provides an exact mass measurement, which is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. researcher.life For this compound (C₈H₆N₄O₄), the theoretical exact mass can be calculated, and HRMS analysis would be expected to yield a measured value in very close agreement.

In a typical HRMS experiment, the molecule is ionized, often by adding a proton to form the [M+H]⁺ ion, and the exact mass of this ion is measured. scielo.br The high resolution allows for the differentiation of ions with very similar masses.

| Ion Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₈H₇N₄O₄⁺ | 223.0462 |

| [M+Na]⁺ | C₈H₆N₄O₄Na⁺ | 245.0281 |

| [M+K]⁺ | C₈H₆N₄O₄K⁺ | 260.9991 |

| [M-H]⁻ | C₈H₅N₄O₄⁻ | 221.0316 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mpg.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its functional groups. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The most characteristic bands for this molecule would be the asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups, which are expected to be strong and appear around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. Vibrations corresponding to the C=C and C=N bonds of the indazole ring system would be observed in the 1400-1600 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. sigmaaldrich.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro groups would be expected to produce a strong Raman signal. sigmaaldrich.com The aromatic ring vibrations would also be Raman active. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive profile of the molecule's vibrational modes, aiding in its structural confirmation.

Table 2: Expected Vibrational Frequencies for this compound (Note: The frequency ranges are typical for the listed functional groups and are based on general spectroscopic principles, not on direct experimental data for the specific compound.)

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| N-H (Indazole) | Stretching | 3100-3500 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H (Methyl) | Stretching | 2850-2960 | Moderate |

| C=C, C=N (Ring) | Stretching | 1400-1600 | Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1500-1560 (strong) | Moderate |

| NO₂ (Nitro) | Symmetric Stretch | 1335-1380 (strong) | Strong |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by the electronic transitions of the dinitro-substituted indazole chromophore. Aromatic nitro compounds are known to exhibit strong absorption in the UV region. science-softcon.de The presence of the conjugated indazole ring system along with two electron-withdrawing nitro groups would likely result in π → π* transitions at shorter wavelengths and potentially n → π* transitions at longer wavelengths. The exact position and intensity (molar absorptivity, ε) of the absorption maxima (λmax) would be influenced by the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds are known to exhibit weak fluorescence or act as fluorescence quenchers due to efficient non-radiative decay processes. semanticscholar.org Therefore, it is anticipated that this compound would show little to no fluorescence. If any emission were to be observed, it would likely be weak and occur at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

Table 3: Anticipated Electronic Spectroscopy Data for this compound (Note: This table presents hypothetical data based on the properties of similar nitroaromatic and indazole compounds, as specific experimental values were not found.)

| Parameter | Expected Value/Observation |

| λmax (UV-Vis) | ~250-350 nm |

| Molar Absorptivity (ε) | High (in the order of 10⁴ L mol⁻¹ cm⁻¹) |

| Fluorescence Emission | Likely very weak or quenched |

Computational Chemistry and Theoretical Investigations of 3 Methyl 5,7 Dinitro 1h Indazole

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of indazole derivatives.

Geometric optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on its potential energy surface. For indazole systems, methods like Møller-Plesset perturbation theory (MP2) and DFT, commonly using the B3LYP functional with basis sets such as 6-311G** or 6-311+G(2d,p), have proven effective. rsc.orgnih.gov

Table 1: Representative Optimized Geometries for Parent 1H-Indazole (Note: This table shows calculated values for the unsubstituted 1H-indazole to provide a baseline for understanding the effects of substitution. The values for 3-methyl-5,7-dinitro-1H-indazole would be different due to substituent effects.)

| Parameter | MP2/6-311G** rsc.org |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.362 |

| N2-C3 | 1.321 |

| C3-C3a | 1.442 |

| C3a-C7a | 1.397 |

| N1-C7a | 1.376 |

| **Bond Angles (°) ** | |

| N2-N1-C7a | 105.7 |

| N1-N2-C3 | 112.9 |

| N2-C3-C3a | 109.8 |

| **Dihedral Angles (°) ** | |

| N2-N1-C7a-C4 | 179.9 |

Indazoles can exist in two annular tautomeric forms: the 1H- and 2H-isomers, where the proton is located on the N1 or N2 nitrogen atom, respectively. researchgate.net Computational studies consistently show that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netacs.org For unsubstituted indazole, calculations at the MP2/6-31G** level indicate the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.govacs.org

In the case of this compound, quantum chemical calculations are essential to determine the relative energies of the 1H- and 2H-tautomers. The presence and position of substituents can influence the tautomeric preference. For instance, in 5-nitro- and other nitro-indazoles, the 1-substituted isomer is consistently found to be more stable than the 2-substituted one. acs.org It is highly probable that the 1H-tautomer of 3-methyl-5,7-dinitro-indazole is the more stable form. Theoretical calculations for the related 5,7-dinitrobenzotriazole also show the 1H-tautomer to be significantly more favorable than other isomers. mdpi.com

Table 2: Calculated Relative Energies (ΔE) of Indazole Tautomers

| Compound | Method | ΔE (E2H - E1H) in kJ·mol⁻¹ | Reference |

|---|---|---|---|

| Indazole | MP2/6-31G** | 15 | nih.gov |

| Indazole | B3LYP/6-311++G(d,p) | 20 | acs.org |

| 7-Nitroindazole | B3LYP/6-311++G(d,p) | 53.6 | acs.org |

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP/6-311++G(d,p)), is widely and successfully used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N) for indazole derivatives. rsc.orgnih.govacs.org These calculations provide absolute shielding values (σ) in the gas phase, which are then converted to chemical shifts (δ) using empirical scaling equations to match experimental data in solution. acs.orgresearchgate.net

For this compound, GIAO calculations would predict a distinct NMR spectrum. The chemical shifts of the aromatic protons and carbons are sensitive to the electron-withdrawing effects of the two nitro groups. nih.gov The ¹³C chemical shift of C3 is a known probe for the substitution pattern in indazoles, and its value would be influenced by the attached methyl group. nih.gov Similarly, the ¹⁵N NMR chemical shifts of N1 and N2 are very different between 1- and 2-substituted isomers, providing a clear way to distinguish between tautomers. nih.gov

Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for 5-Nitro-1H-indazole (Note: This table illustrates the accuracy of the GIAO method for a related nitro-indazole. A similar approach would be applied to this compound.)

| Carbon Atom | Experimental (DMSO-d₆) nih.gov | Calculated (GIAO/B3LYP) nih.gov |

|---|---|---|

| C3 | 136.6 | 135.5 |

| C3a | 122.9 | 120.9 |

| C4 | 120.4 | 119.5 |

| C5 | 142.3 | 140.5 |

| C6 | 115.1 | 114.7 |

| C7 | 110.1 | 108.6 |

| C7a | 150.3 | 149.2 |

Transition state (TS) calculations are crucial for understanding reaction mechanisms, determining activation energies, and predicting reaction kinetics. For an energetic compound like this compound, these calculations can elucidate thermal decomposition pathways. mdpi.com By modeling potential unimolecular reactions, such as the cleavage of a C-NO₂ bond or a nitro-nitrite rearrangement (O-N-O → O-N=O), researchers can identify the lowest energy pathway for decomposition. mdpi.com

Drawing parallels from studies on 5,7-dinitrobenzotriazole, the initial steps of thermolysis likely involve either the homolytic cleavage of the C7-NO₂ bond to form radicals or a nitro-nitrite isomerization. mdpi.com DFT calculations are used to locate the geometry of the transition state structure for each proposed step, and frequency calculations confirm it as a first-order saddle point (i.e., having exactly one imaginary frequency). The calculated activation barrier (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate, offering insights into the compound's thermal stability. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase (liquid or solid). researchgate.net MD simulations model the movement of an ensemble of molecules over time based on a classical force field, providing insights into bulk properties and intermolecular forces.

For this compound, MD simulations can be used for conformational analysis, such as studying the rotation of the methyl and nitro groups. More importantly, these simulations can reveal the nature of intermolecular interactions in the crystal lattice. researchgate.net Indazoles are known to form hydrogen-bonded dimers in the solid state through N-H···N interactions. acs.org MD simulations can characterize these hydrogen bonds as well as other significant forces, such as π-π stacking between the aromatic rings and dispersion interactions, which collectively determine the crystal packing and influence physical properties like density and melting point. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop predictive models that correlate the chemical structure of molecules with their macroscopic properties. nih.gov This method is particularly valuable in materials science for predicting the properties of new compounds without the need for synthesis and experimental testing.

For this compound, a QSPR model could be developed to predict key performance and safety characteristics, such as density, heat of formation, detonation velocity, and impact sensitivity. The process involves:

Creating a dataset of related compounds (e.g., other nitroaromatic and nitroheterocyclic energetic materials) with known experimental properties.

Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors are numerical values derived from the chemical structure and can be constitutional, topological, or quantum chemical in nature (e.g., HOMO/LUMO energies, dipole moment, molecular surface area). researchgate.net

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. nih.gov

Validating the model to ensure its predictive power.

Once a robust QSPR model is established, the molecular descriptors for this compound can be calculated and input into the model to predict its properties.

Advanced Research Applications and Future Perspectives of Indazole Derivatives with Relevance to the Target Compound S Structural Motifs

Indazole Scaffolds as Versatile Synthetic Intermediates in Complex Molecule Construction

The indazole nucleus is a crucial building block in the synthesis of complex, biologically active molecules. nih.govmdpi.com Its rigid bicyclic structure serves as a robust anchor for constructing compounds with specific three-dimensional orientations required for interaction with biological targets. Medicinal chemists utilize the indazole scaffold's reactivity and the potential for functionalization at multiple positions to create extensive libraries of derivatives. austinpublishinggroup.comnih.gov

The synthesis of these derivatives often involves strategies such as N-alkylation, cyclization reactions, and cross-coupling reactions, which allow for the introduction of various pharmacophores. nih.govnih.gov This synthetic tractability is a key reason for the prevalence of the indazole core in drug discovery programs. For instance, 3-aminoindazole is a key starting material for novel derivatives targeting anaplastic lymphoma kinase (ALK). nih.govmdpi.com The ability to readily modify the indazole ring system facilitates the exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into clinical candidates. acs.org The thermodynamic stability of the 1H-indazole tautomer over the 2H-form is another important consideration in the synthetic design and biological properties of these compounds. mdpi.comaustinpublishinggroup.com

Exploration in Materials Science and Supramolecular Chemistry

Beyond pharmaceuticals, the unique physicochemical properties of indazole derivatives have prompted their investigation in materials science.

The exploration of indazole derivatives for applications in materials science includes the study of their photophysical properties. While this remains an emerging area of research, the aromatic, electron-rich nature of the indazole system suggests potential for luminescent applications. The ability to modify the core and introduce various substituents allows for the tuning of electronic properties, which could lead to the development of novel fluorescent probes, sensors, or components for organic light-emitting diodes (OLEDs). Further research is required to fully elucidate the luminescent capabilities of this class of compounds.

Indazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel, copper, and brass, particularly in acidic environments. carta-evidence.orgresearch-nexus.netacs.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. acs.orgnih.govnih.gov This adsorption occurs through the heteroatoms (nitrogen), aromatic rings, and polar functional groups present in the indazole molecule, which act as active centers for interaction with the metal surface. nih.govresearchgate.net

The mechanism of inhibition often involves both physical adsorption (electrostatic interactions) and chemical adsorption (formation of coordinate bonds between the heteroatoms and the d-orbitals of the metal). acs.orgnih.govacs.org Studies have shown that the adsorption of many indazole inhibitors on metal surfaces follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. carta-evidence.orgnih.govresearchgate.net The efficiency of these inhibitors is dependent on their concentration, chemical structure, and the surrounding environmental conditions like temperature. carta-evidence.orgresearchgate.net For instance, research on C38 steel in hydrochloric acid showed that the inhibition efficiency of certain nitro-indazole derivatives decreased with rising temperature. carta-evidence.orgresearchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 1 mM | 96.49% carta-evidence.orgresearchgate.net |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 1 mM | 94.73% carta-evidence.orgresearchgate.net |

| 13-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione | Brass | HCl | Not Specified | 90.0% research-nexus.net |

| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | Not Specified | 91.04% acs.orgacs.org |

| Chloroindazole | Copper | Neutral Chloride Solution | Not Specified | Up to 99% researchgate.net |

Development in Medicinal Chemistry and Chemical Biology: Focus on Chemical Classes and Mechanisms

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. nih.govpnrjournal.comrsc.org Its ability to participate in crucial hydrogen bonding and hydrophobic interactions within the active sites of enzymes, especially kinases, has made it a popular choice for inhibitor design. rsc.orgnih.gov

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. nih.gov Indazole derivatives have been successfully developed as potent inhibitors of several kinase families. researchgate.netrsc.orgnih.gov

Pim Kinase Inhibitors: The Pim family of serine/threonine kinases is implicated in tumorigenesis, making them attractive targets for cancer therapy. bohrium.comnih.gov Researchers have identified novel series of pyrrolo[2,3-g]indazole derivatives that exhibit sub-micromolar inhibitory potencies against Pim-1 and Pim-3 kinases. nih.gov Structure-activity relationship (SAR) studies have been crucial in guiding the optimization of these compounds to enhance their potency and selectivity. nih.gov

FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is linked to various cancers. bohrium.comnih.gov The indazole core has been central to the design of numerous FGFR inhibitors. nih.govnih.gov Fragment-based drug design has been employed to identify indazole-containing pharmacophores that inhibit FGFR1-3 in the micromolar to nanomolar range. nih.govmdpi.comnih.gov SAR studies revealed that modifications to the indazole scaffold could significantly impact potency and selectivity against different FGFR subtypes. nih.gov For example, one study identified an indazole derivative, compound 9u , as a highly potent FGFR1 inhibitor with an IC₅₀ of 3.3 nM. nih.govproquest.com

ALK Inhibitors: Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase involved in the development of certain cancers, such as non-small cell lung cancer. mdpi.comyoutube.com Indazole-based compounds have emerged as effective ALK inhibitors. acs.org Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core and demonstrates high activity with an IC₅₀ value of 12 nM against ALK. nih.govmdpi.com The mechanism of these inhibitors involves binding to the ATP-binding site of the ALK protein, which blocks the signaling pathways that promote cancer cell growth and survival. youtube.com

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Entrectinib | ALK | 12 nM nih.govmdpi.com |

| Compound 106 | FGFR1 | 2.0 µM mdpi.com |

| Compound 106 | FGFR2 | 0.8 µM mdpi.com |

| Compound 106 | FGFR3 | 4.5 µM mdpi.com |

| Compound 9d | FGFR1 | 15.0 nM nih.govproquest.com |

| Compound 9u | FGFR1 | 3.3 nM nih.govproquest.com |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (Compound 1) | FGFR1 | 100 nM benthamdirect.com |

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents with novel mechanisms of action. nih.gov Indazole derivatives have shown promise as a source of new antimicrobial compounds, exhibiting a broad spectrum of activity against bacteria, fungi, and protozoa. mdpi.comnih.govnih.govorientjchem.org

Researchers have synthesized and evaluated various indazole derivatives for their antimicrobial potential. For instance, a series of 2H-indazole derivatives demonstrated potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with several compounds being significantly more active than the reference drug metronidazole. mdpi.com Specifically, compound 18 from this series was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have shown inhibitory activity against the fungal pathogens Candida albicans and Candida glabrata. mdpi.com In the realm of antibacterial agents, indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, a clinically validated target, showing excellent activity against Gram-positive pathogens like MRSA. nih.gov

| Compound Class/Example | Target Organism(s) | Observed Activity |

|---|---|---|

| 2,3-diphenyl-2H-indazole (Compound 18) | Giardia intestinalis (Protozoa) | 12.8 times more active than Metronidazole mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives (e.g., 18, 23) | Candida albicans, Candida glabrata (Fungi) | In vitro growth inhibition mdpi.com |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium (Bacteria) | Moderate to good inhibitory activity nih.govorientjchem.org |

| Indazole GyrB Inhibitors | MRSA, Streptococcus pneumoniae, Enterococcus faecium (Gram-positive Bacteria) | Excellent enzymatic and antibacterial activity nih.gov |

Modulation of Nitric Oxide Synthase Isoforms: Insights into Structure-Mechanism Relationships

Indazole derivatives have been extensively investigated as inhibitors of nitric oxide synthase (NOS), a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. There are three main isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). The structural motifs of 3-Methyl-5,7-dinitro-1H-indazole are particularly relevant to the design of selective NOS inhibitors.

The indazole ring itself acts as a bioisostere of the guanidinium group of L-arginine, the natural substrate for NOS, allowing it to bind to the enzyme's active site. The key to isoform selectivity lies in the substitution pattern on this ring. The 7-nitro group, a prominent feature of the target compound's structural class, is crucial for potent and selective inhibition of nNOS. wikipedia.orgnih.gov 7-Nitroindazole (7-NI) is a well-established selective nNOS inhibitor that is brain-penetrable and has been used extensively in neurological research. biotium.commedchemexpress.comnih.gov It has been shown to inhibit nNOS with an IC50 value of 0.47 µM in mouse cerebellum homogenates. medchemexpress.com

The mechanism of inhibition involves competition with both L-arginine and the cofactor tetrahydrobiopterin (BH4). nih.gov Crystallographic studies of the eNOS heme domain complexed with 3-bromo-7-nitroindazole have provided profound insights into the structure-mechanism relationship. nih.gov The binding of the nitroindazole derivative at the substrate site induces a conformational change in the enzyme, displacing a key glutamate residue. nih.gov This perturbation disrupts the critical interaction between the heme group and tetrahydrobiopterin, effectively inactivating the enzyme. nih.gov

While 7-NI is relatively selective for nNOS, it can inhibit eNOS at higher concentrations. nih.gov The presence of a second nitro group at the 5-position, as in the target compound, would further enhance the electron-withdrawing nature of the indazole system. This could modulate binding affinity and potentially refine the selectivity profile between NOS isoforms. The C3-methyl group would influence steric interactions within the active site's substrate-binding pocket, offering another vector for optimizing inhibitor design.

| Compound | Target Isoform | Potency (IC50) | Key Structural Feature |

| 7-Nitroindazole (7-NI) | nNOS | 0.47 µM | 7-Nitro Group |

| 3-Bromo-7-nitroindazole | nNOS/eNOS | Not specified | 7-Nitro Group, 3-Bromo Group |

| L-NAME | Non-selective | Not specified | L-arginine analog |

Enzyme Inhibitor Design (e.g., Cholinesterases)

The indazole scaffold has also been successfully employed in the design of inhibitors for other enzyme systems, notably cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the development of therapies for neurodegenerative conditions like Alzheimer's disease. monash.eduum.edu.my

Recent research has focused on synthesizing libraries of indazole derivatives to explore their structure-activity relationships as cholinesterase inhibitors. In one such study, a series of 17 novel indazole derivatives were synthesized and evaluated, leading to the identification of compounds with potent and selective inhibitory activity against BChE. monash.eduresearchgate.net Molecular docking simulations revealed that the binding of these indazole derivatives to the BChE active site is governed by a combination of hydrophobic and polar interactions. monash.eduum.edu.my

While the substitution patterns in these studies differ from this compound, the findings underscore the versatility of the indazole core for enzyme inhibitor design. The structural motifs of the target compound would be expected to significantly influence its potential as a cholinesterase inhibitor. The lipophilicity conferred by the C3-methyl group could enhance interactions with hydrophobic pockets in the enzyme's active site, while the two electron-withdrawing nitro groups would profoundly alter the electronic distribution of the indazole ring, influencing potential polar contacts and binding affinity. The poly-substituted nature of the molecule allows for the fine-tuning of these properties to achieve desired potency and selectivity.

| Indazole Derivative Class | Target Enzyme | Selectivity | Reference Study Finding |

| Substituted Indazoles | Butyrylcholinesterase (BChE) | Selective for BChE over AChE | Compound 4q identified as a potent and selective BChE inhibitor. monash.eduresearchgate.net |

| 5-Substituted Indazoles | AChE/BChE | Dual Inhibition | Some derivatives behave as dual inhibitors of both AChE and BChE. nih.gov |

Antiprotozoal Activity of Nitroindazole Derivatives

The presence of nitro groups on the indazole ring is a key pharmacophoric feature for potent antiprotozoal activity. google.com Nitroaromatic compounds, including the established drugs benznidazole and nifurtimox, are mainstays in the treatment of infections caused by protozoa like Trypanosoma cruzi, the causative agent of Chagas disease. rxteach.com Derivatives of 5-nitroindazole (B105863), which share a key structural motif with the target compound, have shown significant promise against a range of parasites, including T. cruzi, Leishmania species, and Acanthamoeba castellanii. nih.govmdpi.comnih.govnih.gov

The mechanism of action is believed to involve the reductive activation of the nitro group by parasitic nitroreductase (NTR) enzymes, which are present in the protozoa but not the mammalian host. nih.govmdpi.com This reduction generates radical species and other reactive metabolites that induce lethal oxidative stress within the parasite, leading to apoptosis. nih.govnih.gov Studies on 5-nitroindazolin-3-one derivatives confirmed that the nitro group is crucial for inducing the generation of reactive oxygen species (ROS) that cause parasite death. nih.gov

The trypanocidal activity of these compounds is potent. For example, one 5-nitroindazole derivative (5-nitro-2-picolyl-indazolin-3-one) demonstrated an IC50 value of 1.1 µM against T. cruzi epimastigotes. nih.gov Another study found that certain 5-nitroindazole derivatives were more effective against Acanthamoeba castellanii trophozoites than the reference drug chlorhexidine, with IC50 values below 5 µM. nih.gov The 5,7-dinitro substitution pattern of the target compound suggests a strong potential for this type of antiprotozoal activity, as the additional nitro group could provide a second site for reductive activation or modulate the reduction potential of the molecule to enhance ROS generation.

| Compound Class | Target Organism | Potency (IC50) | Proposed Mechanism of Action |

| 5-Nitroindazolin-3-ones | Trypanosoma cruzi | 1.1 µM (epimastigotes) | Activation by nitroreductases, generation of ROS, oxidative stress. nih.gov |

| 5-Nitroindazole derivatives | Acanthamoeba castellanii | < 5 µM (trophozoites) | Not specified, likely similar ROS generation. nih.gov |

Emerging Applications and Unexplored Chemical Space for Poly-substituted Indazoles

The indazole scaffold continues to be a source of novel therapeutic agents and research tools, with emerging applications constantly being discovered. The development of advanced synthetic methodologies, such as transition metal-catalyzed C-H functionalization, has opened up new avenues for creating diverse and complex poly-substituted indazoles. nih.govresearchgate.netacs.org This allows chemists to systematically explore the chemical space around the indazole core to optimize biological activity for new targets.

Emerging therapeutic applications for indazole derivatives include their use as potent and selective kinase inhibitors. For instance, the indazole-based compound ARRY-371797 is a p38α MAPK inhibitor that has entered clinical trials for treating cardiomyopathy. nih.gov Furthermore, the unique photochemical properties of some indazole derivatives are being exploited, with N-aryl-2H-indazoles being identified as a new class of fluorophores that could be used as fluorescent probes in biological imaging. nih.gov

The concept of designing multi-target ligands from a single scaffold is a significant trend in drug discovery, and poly-substituted indazoles are ideal candidates for this approach. nih.gov By strategically placing different functional groups at various positions—such as the methyl group at C3 and nitro groups at C5 and C7 in the target compound—it is possible to design molecules that interact with multiple biological targets simultaneously. This could lead to therapies for complex multifactorial diseases. The unexplored chemical space of poly-substituted indazoles like this compound holds considerable potential for the discovery of next-generation therapeutics and chemical probes.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-5,7-dinitro-1H-indazole, considering regioselective nitration and functional group compatibility?

- Methodological Answer : Regioselective nitration of the indazole scaffold requires careful control of reaction conditions to avoid over-nitration. A Friedel-Crafts acylation followed by hydrazine-mediated cyclization (as in Scheme 1 of ) can yield the indazole core. Subsequent nitration at positions 5 and 7 can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to favor regioselectivity. Functional group compatibility, particularly with the methyl group at position 3, must be ensured by protecting reactive intermediates during nitration steps . Alternative approaches, such as condensation of O-fluorobenzaldehydes with hydrazine derivatives, may improve yield and reduce byproducts (referenced in ) .

Q. How can NMR and X-ray crystallography confirm the structure and purity of this compound?

- Methodological Answer : 1H/13C NMR : Assign peaks using deuterated DMSO (DMSO-d6) as a solvent. The methyl group at position 3 typically appears as a singlet near δ 2.5 ppm, while nitro groups deshield aromatic protons, shifting signals downfield (e.g., δ 8.9–8.2 ppm for nitro-adjacent protons, as seen in ) . X-ray crystallography : Use SHELX software ( ) to resolve crystal structures. Hydrogen-bonding patterns between nitro groups and the indazole NH can validate molecular geometry. Recrystallization from dimethylformamide (DMF) removes isomer impurities, as demonstrated in .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of nitro groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms ( ) can model electron-density distributions and predict nitro group reactivity. Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites. For correlation-energy corrections, apply the Colle-Salvetti formula ( ) to refine activation energies for nitration or reduction steps. Basis sets like 6-311++G(d,p) are recommended for accuracy in nitro-group modeling .

Q. How can researchers resolve contradictions in reported synthetic yields for similar indazole derivatives, and what statistical methods validate reproducibility?

- Methodological Answer : Discrepancies in yields often arise from variations in reaction scale, purity of starting materials, or unoptimized workup procedures. Use triangulation ( ) by cross-validating results with alternative synthetic routes (e.g., hydrazine cyclization vs. transition metal catalysis). Apply reliability analysis (Cronbach’s α >0.7) to pilot studies using revised reaction protocols. For statistical rigor, employ multivariate regression to isolate variables (e.g., temperature, solvent polarity) affecting yield .

Q. What strategies mitigate competing side reactions (e.g., over-nitration or isomer formation) during synthesis?

- Methodological Answer : Isomer control : Use DMF as a solvent during cyclization () to suppress (2,3-dichlorophenyl)-1H-indazole isomer formation. Regioselective nitration : Introduce nitro groups sequentially. First, nitrate at position 5 using acetyl nitrate (AcONO2) at low temperatures, then at position 7 with fuming HNO3. Monitor reaction progress via TLC or HPLC. Byproduct removal : Recrystallize intermediates from acetic acid or iPrOH () to isolate pure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.